molecular formula C10H12ClIN2 B587440 (S)-6-Chloro-5-iodonicotine CAS No. 909193-59-5

(S)-6-Chloro-5-iodonicotine

Cat. No.: B587440
CAS No.: 909193-59-5
M. Wt: 322.574
InChI Key: VRPODFRDDPRLOO-VIFPVBQESA-N
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Description

(S)-6-Chloro-5-iodonicotine is a halogenated derivative of nicotine, a naturally occurring alkaloid found in tobacco plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-5-iodonicotine typically involves the halogenation of nicotine. One common method includes the selective iodination and chlorination of nicotine using reagents such as iodine monochloride (ICl) or a combination of iodine (I2) and chlorine (Cl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Chloro-5-iodonicotine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

(S)-6-Chloro-5-iodonicotine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-5-iodonicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system. The compound binds to the receptor’s active site, modulating its activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the receptor subtype and the specific biological context.

Comparison with Similar Compounds

    Nicotine: The parent compound, widely known for its presence in tobacco.

    6-Chloronicotine: A chlorinated derivative with similar properties but lacking the iodine atom.

    5-Iodonicotine: An iodinated derivative without the chlorine atom.

Uniqueness: (S)-6-Chloro-5-iodonicotine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable tool in research and development.

Properties

IUPAC Name

2-chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPODFRDDPRLOO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC(=C(N=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CC(=C(N=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747333
Record name 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909193-59-5
Record name 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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